N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
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Overview
Description
- Starting materials: N-(1H-indazol-6-yl)pyridazine derivative and pyrrolidine.
- Reaction conditions: Nucleophilic substitution reaction.
- Product: N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted carboxamide derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions
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Synthesis of Pyridazine Core:
- Starting materials: Hydrazine and a suitable dicarbonyl compound.
- Reaction conditions: Reflux in ethanol or another suitable solvent.
- Product: Pyridazine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Comparison with Similar Compounds
- N-(1H-indazol-6-yl)-6-(morpholin-1-yl)pyridazine-3-carboxamide
- N-(1H-indazol-6-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
Comparison:
- N-(1H-indazol-6-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is unique due to the presence of the pyrrolidine ring, which may confer different pharmacokinetic properties compared to its analogs with morpholine or piperidine rings.
- The pyrrolidine ring may enhance the compound’s ability to cross biological membranes, potentially improving its bioavailability and efficacy.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16(18-12-4-3-11-10-17-19-14(11)9-12)13-5-6-15(21-20-13)22-7-1-2-8-22/h3-6,9-10H,1-2,7-8H2,(H,17,19)(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLLLMSIBLRLRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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